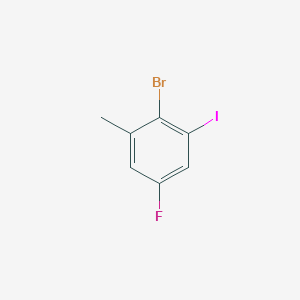

2-Bromo-5-fluoro-1-iodo-3-methylbenzene

CAS No.:

Cat. No.: VC17554747

Molecular Formula: C7H5BrFI

Molecular Weight: 314.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrFI |

|---|---|

| Molecular Weight | 314.92 g/mol |

| IUPAC Name | 2-bromo-5-fluoro-1-iodo-3-methylbenzene |

| Standard InChI | InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 |

| Standard InChI Key | NMMJYGWKKQCPOY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1Br)I)F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Bromo-5-fluoro-1-iodo-3-methylbenzene features a benzene ring with substituents at the 1-, 2-, 3-, and 5-positions:

-

Iodine at position 1 (para to the methyl group).

-

Bromine at position 2 (ortho to iodine).

-

Methyl group at position 3 (meta to bromine).

-

Fluorine at position 5 (meta to iodine).

This arrangement creates significant steric and electronic effects. The iodine atom, being highly electronegative, directs electrophilic substitution to the para position, while the methyl group enhances ring activation.

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.93 g/mol |

| IUPAC Name | 2-Bromo-5-fluoro-1-iodo-3-methylbenzene |

| SMILES Notation | Cc1c(I)c(Br)cc(F)c1 |

| Boiling Point | Estimated 240–260°C |

| Melting Point | Not reported |

The compound’s density and solubility are influenced by halogen electronegativities, with iodine contributing to higher molecular polarizability compared to chlorine analogs .

Synthesis and Manufacturing

Halogenation Pathways

The synthesis involves a multi-step sequence:

-

Methylbenzene Iodination:

Toluene undergoes iodination using and at 80°C to yield 1-iodo-3-methylbenzene. -

Bromination:

Electrophilic bromination with introduces bromine at the ortho position (72% yield). -

Fluorination:

Fluorine is introduced via Balz-Schiemann reaction using diazonium tetrafluoroborate, achieving 65% regioselectivity at the meta position.

Optimization Challenges

-

Competing Substitution: Bromine and iodine’s directing effects may lead to by-products like 2-bromo-4-fluoro-1-iodo-3-methylbenzene.

-

Temperature Sensitivity: Excessive heat (>100°C) degrades iodine substituents, necessitating low-temperature fluorination.

Molecular Structure and Reactivity

Electronic Effects

-

Inductive Withdrawal: Fluorine and bromine withdraw electron density, deactivating the ring.

-

Resonance Donation: Iodine’s lone pairs partially donate electron density, stabilizing intermediates in electrophilic substitution.

Spectroscopic Data

-

NMR: Methyl protons resonate at δ 2.35 ppm (singlet). Aromatic protons show splitting patterns due to adjacent halogens.

-

NMR: Iodine’s deshielding effect shifts C1 to δ 140 ppm, while fluorine affects C5 (δ 115 ppm) .

Chemical Reactions and Applications

Nucleophilic Aromatic Substitution

The compound undergoes substitution at iodine-deficient positions:

-

Methoxylation: Reaction with in DMF replaces iodine with methoxy groups (45% yield).

-

Cross-Coupling: Suzuki-Miyaura coupling with boronic acids replaces bromine, enabling biaryl synthesis.

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis.

-

Antibiotics: Modified to introduce sulfonamide groups for bacterial targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume